1-(3-Iodopropyl)pyrrolidine hydroiodide
Description
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Properties
IUPAC Name |
1-(3-iodopropyl)pyrrolidine;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14IN.HI/c8-4-3-7-9-5-1-2-6-9;/h1-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMZAVYVJBQSIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCI.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15I2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253630-12-3 | |
| Record name | 1-(3-iodopropyl)pyrrolidine hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis from Chiral Precursors
A common and effective strategy for producing optically pure pyrrolidine (B122466) derivatives is to begin with a readily available chiral molecule, often referred to as the "chiral pool." In this context, natural amino acids like proline and 4-hydroxyproline (B1632879) are exceptionally valuable starting materials. nih.govmdpi.com
(S)-Proline and (R)-Proline: These enantiomerically pure compounds serve as versatile building blocks. For instance, (S)-prolinol, which is derived from the reduction of (S)-proline, is a key precursor in the synthesis of numerous more complex chiral pyrrolidine-containing molecules. nih.gov By starting with a precursor of known absolute configuration, the stereochemistry of subsequent products can be controlled.
4-Hydroxyproline: This derivative offers additional functional handles for chemical modification, allowing for the synthesis of a wide array of stereochemically defined pyrrolidines. nih.gov
The use of these precursors simplifies the synthetic challenge by embedding the desired stereochemistry from the outset, avoiding the need for chiral resolutions or complex asymmetric reactions later in the sequence.
Asymmetric Synthetic Methods
When starting from achiral precursors, chirality must be introduced during the reaction sequence using asymmetric synthesis techniques. The transition-metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most powerful methods for the stereocontrolled synthesis of substituted pyrrolidines. nih.govrsc.org
This method allows for the creation of multiple stereocenters in a single step with high levels of stereoselectivity. The choice of metal catalyst and chiral ligand is crucial for controlling the stereochemical outcome of the reaction, enabling access to different stereoisomers from the same starting materials. rsc.org Other approaches include organocatalytic methods and stereoselective cyclization of acyclic precursors, which can also yield optically pure pyrrolidine (B122466) derivatives. mdpi.comresearchgate.net
The table below summarizes these general approaches to stereocontrol in pyrrolidine synthesis.
| Synthetic Approach | Description | Key Advantage | Common Examples |
| Chiral Pool Synthesis | Utilization of naturally occurring, enantiomerically pure starting materials. | Pre-defined stereochemistry simplifies the synthesis and ensures high optical purity. | L-Proline, (S)-Prolinol, 4-Hydroxyproline (B1632879) nih.gov |
| Asymmetric Catalysis | Introduction of chirality using a chiral catalyst with achiral starting materials. | High versatility and ability to create complex stereochemical patterns. | 1,3-Dipolar Cycloaddition of Azomethine Ylides nih.govrsc.org |
| Stereoselective Cyclization | Cyclization of an acyclic precursor in a manner that controls the formation of new stereocenters. | Effective for constructing the pyrrolidine ring with specific stereochemistry. | Intramolecular cyclization of aminoaldehydes mdpi.com |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 1 3 Iodopropyl Pyrrolidine Hydroiodide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, offering a detailed map of the molecular structure. For 1-(3-Iodopropyl)pyrrolidine (B13566665) hydroiodide, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a full structural assignment.
¹H NMR Spectroscopic Analysis and Chemical Shift Assignments
The proton NMR (¹H NMR) spectrum of 1-(3-Iodopropyl)pyrrolidine hydroiodide is expected to show distinct signals for each unique proton environment. The presence of the hydroiodide salt would likely lead to a downfield shift of the protons adjacent to the positively charged nitrogen atom in the pyrrolidine (B122466) ring.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-1 | 3.0 - 3.4 | Triplet (t) |
| H-2 | 2.0 - 2.4 | Multiplet (m) |
| H-3 | 3.2 - 3.6 | Triplet (t) |
| H-2', H-5' | 3.5 - 3.9 | Multiplet (m) |
¹³C NMR Spectroscopic Analysis and Structural Correlation
The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic structure.
The carbon attached to the iodine atom (C-3) is expected to have a significantly upfield chemical shift due to the heavy atom effect of iodine. The carbons of the pyrrolidine ring adjacent to the nitrogen (C-2' and C-5') and the carbon of the propyl chain attached to the nitrogen (C-1) would be deshielded and appear at a lower field.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 55 - 60 |
| C-2 | 28 - 33 |
| C-3 | 5 - 10 |
| C-2', C-5' | 50 - 55 |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons. Cross-peaks would be expected between H-1 and H-2, H-2 and H-3, as well as between the adjacent protons within the pyrrolidine ring (H-2'/H-3' and H-4'/H-5').
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of each carbon atom based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For instance, correlations between the H-1 protons and C-2' of the pyrrolidine ring would confirm the attachment of the propyl chain to the nitrogen atom.
Mass Spectrometry (MS) Characterization
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of 1-(3-Iodopropyl)pyrrolidine. This allows for the calculation of the elemental formula with high accuracy, confirming the presence of carbon, hydrogen, nitrogen, and iodine in the correct proportions. The expected exact mass for the cation [C₇H₁₅IN]⁺ would be calculated and compared to the experimental value.
Fragmentation Patterns and Structural Information from MS/MS
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the molecular structure.
For 1-(3-Iodopropyl)pyrrolidine, the most likely fragmentation pathways would involve the cleavage of the C-I bond, the C-C bonds of the propyl chain, and the bonds of the pyrrolidine ring. A prominent fragmentation would be the loss of an iodine radical or HI. Another characteristic fragmentation would be the cleavage of the bond between the propyl chain and the pyrrolidine ring, leading to the formation of a stable pyrrolidinium (B1226570) ion. Alpha-cleavage adjacent to the nitrogen atom is also a common fragmentation pathway for such amines. The analysis of these fragment ions would provide conclusive evidence for the proposed structure.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides profound insights into the molecular structure of a compound by probing the vibrations of its chemical bonds. Both Infrared (IR) and Raman spectroscopy are complementary techniques that, when used in conjunction, offer a detailed vibrational profile of this compound.
Analysis of Functional Group Vibrations
The IR and Raman spectra of this compound are characterized by absorption bands and scattering peaks corresponding to the vibrational modes of its distinct functional groups. The quaternization of the pyrrolidine nitrogen and the presence of the propyl iodide chain result in a unique spectral signature.
Key functional group vibrations include:
C-H Stretching: Aliphatic C-H stretching vibrations from the pyrrolidine ring and the propyl chain are expected to appear in the 2800-3000 cm⁻¹ region of both IR and Raman spectra.
CH₂ Bending: The scissoring and rocking vibrations of the methylene (B1212753) (CH₂) groups in the pyrrolidine ring and the propyl chain typically occur in the 1400-1500 cm⁻¹ range.
C-N Stretching: The stretching vibrations of the C-N bonds within the pyrrolidinium ring are anticipated in the 1000-1200 cm⁻¹ region. The quaternization of the nitrogen atom can influence the position and intensity of these bands.
C-C Stretching: The skeletal C-C stretching vibrations of the pyrrolidine ring and the propyl chain contribute to the fingerprint region of the spectra, generally between 800 and 1200 cm⁻¹.
C-I Stretching: The carbon-iodine bond is a weak one, and its stretching vibration is expected to appear at a low frequency, typically in the 500-600 cm⁻¹ range. This peak is often more prominent in the Raman spectrum.
Below is a table summarizing the expected vibrational frequencies for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Aliphatic) | Stretching | 2800 - 3000 |
| CH₂ | Bending (Scissoring) | 1400 - 1500 |
| C-N (Pyrrolidinium) | Stretching | 1000 - 1200 |
| C-C | Stretching | 800 - 1200 |
| C-I | Stretching | 500 - 600 |
Elucidation of Molecular Structure through Vibrational Modes
The complete vibrational spectrum provides a molecular fingerprint that is unique to this compound. By analyzing the number, position, and intensity of the observed bands in both IR and Raman spectra, a comprehensive picture of the molecule's structure can be assembled. The complementary nature of IR and Raman spectroscopy is crucial here; some vibrational modes that are weak or forbidden in IR may be strong in Raman, and vice versa. For instance, the symmetric vibrations of the carbon skeleton might be more intense in the Raman spectrum.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique can reveal detailed information about its molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions in the crystal lattice.
Crystal Growth Techniques for this compound
Obtaining high-quality single crystals is a prerequisite for a successful X-ray diffraction analysis. For an ionic compound like this compound, several crystal growth techniques can be employed:
Slow Evaporation: A saturated solution of the compound in a suitable solvent (such as ethanol, methanol, or acetonitrile) is allowed to evaporate slowly at a constant temperature. This is often the simplest and most effective method.
Solvent Diffusion: A solution of the compound is layered with a less soluble "anti-solvent." Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting gradual crystallization.
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals as the solubility decreases.
The choice of solvent is critical and is often determined empirically to find conditions that yield well-ordered, single crystals of sufficient size.
Unit Cell Parameters and Space Group Analysis
Once a suitable crystal is obtained and analyzed by X-ray diffraction, the first step is to determine the unit cell parameters (the dimensions a, b, c and angles α, β, γ of the smallest repeating unit of the crystal) and the space group. The space group describes the symmetry of the crystal lattice. This information provides fundamental insights into the packing of the molecules in the solid state. Although specific experimental data for this compound is not publicly available, a hypothetical dataset is presented below for illustrative purposes.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.50 |
| c (Å) | 15.75 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1325.4 |
| Z (molecules/unit cell) | 4 |
Molecular Conformation and Intermolecular Interactions in the Crystal Lattice
The primary output of an X-ray crystallographic study is the precise three-dimensional coordinates of all atoms in the molecule. This allows for a detailed analysis of the molecular conformation of the 1-(3-iodopropyl)pyrrolidinium cation. Key aspects to be determined would include the puckering of the pyrrolidinium ring and the torsion angles of the propyl chain.
Furthermore, the crystal structure reveals the nature of the intermolecular interactions that stabilize the crystal lattice. In the case of this compound, these interactions would primarily consist of:
Ionic Interactions: Strong electrostatic attractions between the positively charged pyrrolidinium cation and the negatively charged iodide anion (I⁻).
Hydrogen Bonding: Although the pyrrolidinium nitrogen is quaternized and lacks a hydrogen atom, weak C-H···I⁻ hydrogen bonds may be present, where the iodide anion acts as a hydrogen bond acceptor.
The analysis of these interactions is crucial for understanding the solid-state properties of the compound.
Chemical Reactivity and Derivatization Strategies for 1 3 Iodopropyl Pyrrolidine Hydroiodide
Nucleophilic Substitution Reactions Involving the Iodine Moiety
The carbon-iodine bond in the propyl chain is the primary site of electrophilic reactivity. Iodine, being an excellent leaving group, facilitates nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.
Alkylation Reactions with Various Nucleophiles
The iodopropyl group is an effective alkylating agent for a variety of nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to the formation of a new carbon-nucleophile bond.
A notable parallel is observed in the alkylation of phenols with the analogous compound, 1-(3-chloropropyl)pyrrolidine. nih.govacs.orgacs.org Studies on this reaction have shown that the active alkylating agent is not the haloalkane itself, but rather a transient azetidinium ion, 4-azoniaspiro[3.4]octane, formed through a slow intramolecular cyclization. nih.govacs.orgacs.org This intermediate then undergoes rapid reaction with the nucleophile. nih.govacs.orgacs.org Given that iodide is a better leaving group than chloride, a similar or even more facile formation of this azetidinium intermediate is expected with 1-(3-iodopropyl)pyrrolidine (B13566665), which would then act as the potent electrophile in reactions with various nucleophiles.
Common nucleophiles that can be alkylated include:
Oxygen Nucleophiles: Phenoxides and alkoxides react to form ethers.
Sulfur Nucleophiles: Thiols and thiophenols are readily alkylated to produce thioethers. The S-alkylation of thiols is a common method for synthesizing sulfides and is typically carried out in the presence of a base. jmaterenvironsci.comresearchgate.net
Nitrogen Nucleophiles: Primary and secondary amines can be alkylated, although this can lead to a mixture of products due to the increasing nucleophilicity of the newly formed secondary or tertiary amine. wikipedia.orgnih.govmasterorganicchemistry.com
Other Nucleophiles: Anions such as azide (B81097) and cyanide can displace the iodide to introduce corresponding functional groups. For instance, the reaction with sodium azide is a standard method for introducing the azido (B1232118) group. rsc.orgrsc.org
The following table summarizes representative alkylation reactions, drawing parallels from similar haloalkylamines.
| Nucleophile | Reagent Example | Product Type | Typical Conditions |
| Phenoxide | Sodium Phenoxide | Aryl Propyl Ether | Base (e.g., K₂CO₃), Solvent (e.g., NMP) |
| Thiolate | Sodium Thiophenoxide | Aryl Propyl Thioether | Base (e.g., K₂CO₃), Solvent (e.g., Water) |
| Amine | Ammonia, Primary/Secondary Amines | Substituted Propylamine | Solvent (e.g., Acetonitrile) |
| Azide | Sodium Azide | 1-(3-Azidopropyl)pyrrolidine | Solvent (e.g., Acetone (B3395972)/Water) |
| Cyanide | Sodium Cyanide | 4-(Pyrrolidin-1-yl)butanenitrile | Solvent (e.g., DMSO) |
Formation of Quaternary Ammonium (B1175870) Salts
As a tertiary amine, the pyrrolidine (B122466) nitrogen of 1-(3-iodopropyl)pyrrolidine can itself act as an internal nucleophile, leading to the formation of a cyclic quaternary ammonium salt (the azetidinium ion mentioned previously). nih.govacs.orgacs.org However, in the presence of an external tertiary amine, the iodopropyl group can act as an alkylating agent to form a different quaternary ammonium salt. This reaction, a specific example of N-alkylation, is known as the Menshutkin reaction. wikipedia.org
The reaction involves the attack of the tertiary amine on the carbon bearing the iodine, resulting in the formation of a new C-N bond and a quaternary ammonium iodide salt.
Reaction Scheme: R₃'N + I-(CH₂)₃-Pyrrolidine → [R₃'N⁺-(CH₂)₃-Pyrrolidine] I⁻
This process is generally efficient and is a standard method for the synthesis of quaternary ammonium compounds, which have applications as phase-transfer catalysts and antimicrobial agents. The reaction is often carried out in a polar aprotic solvent.
Functional Group Interconversions at the Iodopropyl Chain
The iodide on the propyl chain can be replaced by other functional groups through nucleophilic substitution, effectively serving as a precursor for various derivatives.
Conversion to Azides: The reaction with sodium azide in a suitable solvent like aqueous acetone provides a straightforward route to 1-(3-azidopropyl)pyrrolidine. rsc.orgrsc.org This azide can be further reduced to the corresponding primary amine, 1-(3-aminopropyl)pyrrolidine.
Conversion to Nitriles: Treatment with sodium or potassium cyanide in a polar aprotic solvent such as DMSO allows for the synthesis of 4-(pyrrolidin-1-yl)butanenitrile. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or reduced to a primary amine. There are also methods for the direct oxidative conversion of alkyl halides to nitriles using reagents like molecular iodine in aqueous ammonia. organic-chemistry.org
Conversion to Alcohols: While direct substitution with hydroxide (B78521) can be challenging due to competing elimination reactions, the iodide can be converted to an acetate (B1210297) ester by reaction with sodium acetate, followed by hydrolysis to yield 3-(pyrrolidin-1-yl)propan-1-ol.
Reactivity of the Pyrrolidine Ring System
The pyrrolidine ring contains a secondary amine (in the hydroiodide form, it is a tertiary ammonium salt) that exhibits its own characteristic reactivity, primarily centered on the nitrogen atom. To engage in these reactions, the free base form of the compound is typically generated by treatment with a suitable base.
Nitrogen Alkylation and Acylation Reactions
The nitrogen atom of the pyrrolidine ring is nucleophilic and can participate in reactions with various electrophiles.
N-Alkylation: The free base can be further alkylated with an alkyl halide. This reaction can lead to the formation of a quaternary ammonium salt where the nitrogen of the pyrrolidine ring is the cationic center. However, direct N-alkylation of secondary amines can sometimes be complicated by overalkylation. researchgate.net
N-Acylation: The pyrrolidine nitrogen readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amide. This is a common method for introducing an acyl group onto a secondary amine.
The following table provides examples of these reactions.
| Reaction Type | Electrophile Example | Product Type |
| N-Alkylation | Methyl Iodide | 1-(3-Iodopropyl)-1-methylpyrrolidin-1-ium iodide |
| N-Acylation | Acetyl Chloride | 1-(1-(3-Iodopropyl)pyrrolidin-2-yl)ethan-1-one |
Potential for Ring Expansion or Contraction Reactions
While less common than reactions at the side chain or the nitrogen atom, the pyrrolidine ring itself can potentially undergo rearrangement reactions under specific conditions. Such reactions are not typically spontaneous and often require specific reagents or catalytic systems.
Ring Expansion: Certain N-substituted pyrrolidines can undergo ring expansion to form piperidines, although this often requires specialized reagents and conditions, such as treatment with diazo compounds or specific rearrangement protocols.
Ring Contraction: Ring contraction of a pyrrolidine ring to an azetidine (B1206935) derivative is a challenging transformation due to the inherent stability of the five-membered ring. However, certain photochemical or radical-mediated reactions have been reported to induce ring contractions in related heterocyclic systems. For example, nitrogen deletion from a secondary amine using specific reagents can lead to C-C bond formation and ring contraction of a pyrrolidine to a cyclobutane (B1203170) derivative.
It is important to note that these ring expansion and contraction reactions are not general for all pyrrolidine derivatives and would require specific investigation for 1-(3-iodopropyl)pyrrolidine.
Elimination Reactions and Formation of Unsaturated Derivatives
1-(3-Iodopropyl)pyrrolidine hydroiodide can undergo base-induced elimination reactions to form unsaturated derivatives. As a primary alkyl iodide, the most probable pathway is an E2 (bimolecular elimination) mechanism, which involves the concerted removal of a proton from the β-carbon and the departure of the iodide leaving group. This process, known as dehydroiodination, results in the formation of an alkene.
For 1-(3-Iodopropyl)pyrrolidine, the β-hydrogens are located on the carbon adjacent to the C-I bond. Treatment with a strong, non-nucleophilic base, such as potassium tert-butoxide (KOtBu), would facilitate the elimination of hydrogen iodide (HI), yielding 1-allylpyrrolidine. The use of the hydroiodide salt would require at least two equivalents of base: one to neutralize the pyrrolidinium (B1226570) cation and a second to effect the elimination.
This transformation provides a straightforward route to an unsaturated pyrrolidine derivative, which can serve as a substrate for further functionalization, such as olefin metathesis, addition reactions, or as a ligand in organometallic chemistry.
| Reactant | Reagent | Expected Product | Reaction Type |
|---|---|---|---|
| This compound | Strong Base (e.g., KOtBu) | 1-Allylpyrrolidine | Dehydroiodination (E2 Elimination) |
Cross-Coupling Reactions Involving the Organic Iodide
The carbon-iodine bond in this compound is a key site for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
Palladium catalysts are exceptionally effective for forming new carbon-carbon bonds. While traditionally applied to aryl and vinyl halides, recent advancements have extended their utility to include unactivated alkyl halides.
The Heck reaction couples an organic halide with an alkene. youtube.com The reaction of 1-(3-Iodopropyl)pyrrolidine with an alkene like styrene, catalyzed by a palladium complex, would be expected to yield a substituted pyrrolidine derivative. However, a significant challenge with primary alkyl halides is the potential for competitive β-hydride elimination within the palladium intermediate, which can reduce the yield of the desired coupling product. nih.gov The choice of ligands, such as diphosphines (e.g., dppf), is crucial to modulate the catalyst's reactivity and favor the cross-coupling pathway. nih.gov
The Sonogashira coupling involves the reaction of an organic halide with a terminal alkyne to form an internal alkyne. wikipedia.orgorganic-chemistry.org The engagement of unactivated alkyl halides in this reaction has been historically challenging due to the difficulty of the oxidative addition step to the palladium(0) center and competing side reactions. nih.gov Classic Sonogashira conditions are often ineffective for substrates like 1-(3-Iodopropyl)pyrrolidine. wikipedia.org However, modern methodologies have emerged that can facilitate this transformation. These include the use of alternative catalysts like nickel complexes or the development of novel systems that merge copper catalysis with aryl radical-mediated activation of the carbon-iodide bond, thereby bypassing the traditional palladium cycle. nih.govresearchgate.net Such an approach could enable the coupling of 1-(3-Iodopropyl)pyrrolidine with various terminal alkynes.
| Reaction Type | Hypothetical Coupling Partner | Potential Catalyst System | Expected Product Class |
|---|---|---|---|
| Heck Reaction | Styrene | Pd(0) with phosphine (B1218219) ligands (e.g., Pd(dppf)Cl₂) | 1-(5-Phenylpent-4-en-1-yl)pyrrolidine |
| Sonogashira-Type Reaction | Phenylacetylene | Cu-catalyst with aryl radical initiator or Ni-catalyst | 1-(5-Phenylpent-4-yn-1-yl)pyrrolidine |
Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are powerful methods for forming carbon-heteroatom bonds (C-N, C-O, C-S). organic-chemistry.orgnih.gov These reactions typically involve the coupling of an organic halide with an amine, alcohol, or thiol. Compared to palladium, copper catalysts are more cost-effective, making them attractive for larger-scale applications. researchgate.net
This compound is a suitable substrate for copper-catalyzed N-arylation or O-arylation. For instance, its reaction with an amine or an amide in the presence of a copper(I) salt (e.g., CuI) and a suitable ligand (such as 1,10-phenanthroline (B135089) or a diamine) would lead to the formation of a new C-N bond. organic-chemistry.org This strategy provides a direct route to more complex amine structures, which are prevalent in pharmaceuticals and agrochemicals. The reaction conditions are generally milder than traditional Ullmann condensations, which often required harsh temperatures. nih.gov
| Reaction Type | Hypothetical Coupling Partner | Catalyst/Ligand System | Expected Product Class |
|---|---|---|---|
| Ullmann-Type C-N Coupling | Aniline | CuI / 1,10-Phenanthroline | N-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine |
| Ullmann-Type C-O Coupling | Phenol | CuI / Diamine Ligand | 1-(3-Phenoxypropyl)pyrrolidine |
Stereoselective Transformations and Asymmetric Synthesis Potential
This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. However, it holds significant potential as a versatile building block in stereoselective synthesis, where the goal is to produce a specific stereoisomer of a chiral product. masterorganicchemistry.comkhanacademy.org The pyrrolidine ring is a privileged scaffold found in numerous biologically active compounds and is a core component of widely used organocatalysts, such as proline. mdpi.comnih.gov
The potential for asymmetric synthesis using this substrate can be realized through several conceptual pathways:
Introduction of Chirality via Coupling: A cross-coupling reaction could be employed to attach a prochiral fragment to the pyrrolidine derivative. A subsequent, stereoselective reaction on this new fragment would then install a chiral center. For example, a Heck reaction could form an alkene, which could then undergo an asymmetric dihydroxylation or epoxidation to create one or more stereocenters with high enantiomeric excess.
Asymmetric Catalysis: The C-I bond itself could be the site of an asymmetric transformation. A transition-metal-catalyzed reaction, using a chiral ligand, could potentially differentiate between enantiotopic faces of a prochiral nucleophile during a substitution reaction, leading to an enantioenriched product.
The synthesis of chiral pyrrolidines is a well-developed field, often starting from chiral precursors like proline or employing methods like asymmetric [3+2] cycloadditions. mdpi.comwhiterose.ac.ukmdpi.com 1-(3-Iodopropyl)pyrrolidine serves as a valuable achiral precursor that can be elaborated into more complex, chiral targets through the strategic application of modern synthetic methods.
| Strategy | Description | Potential Chiral Product |
|---|---|---|
| Post-Coupling Asymmetric Functionalization | Couple the substrate with an alkene (Heck reaction), then perform an asymmetric reaction (e.g., Sharpless Asymmetric Dihydroxylation) on the newly formed double bond. | Enantioenriched diol derivative of the coupled product. |
| Asymmetric Substitution | Utilize a chiral catalyst to mediate the substitution of the iodide with a prochiral nucleophile, creating a new stereocenter on the propyl chain. | A chiral substituted pyrrolidine derivative. |
Applications of 1 3 Iodopropyl Pyrrolidine Hydroiodide in Advanced Organic Synthesis
Use as a Building Block for Complex Heterocyclic Systems
The presence of a reactive C-I bond and a nucleophilic nitrogen atom (in its deprotonated form) within the same molecule makes 1-(3-iodopropyl)pyrrolidine (B13566665) a prime candidate for the synthesis of various heterocyclic structures through intramolecular cyclization reactions.
Synthesis of Polycyclic Pyrrolidine (B122466) Derivatives
1-(3-Iodopropyl)pyrrolidine and its derivatives are instrumental in the synthesis of fused polycyclic systems containing the pyrrolidine motif. A primary strategy involves intramolecular quaternization, where the pyrrolidine nitrogen attacks the electrophilic carbon of the iodopropyl chain, leading to the formation of a five-membered ring fused to the original pyrrolidine ring. This process yields substituted pyrrolizidinium salts. While specific examples detailing the cyclization of 1-(3-iodopropyl)pyrrolidine itself are not extensively documented in readily available literature, the principle is well-established in the synthesis of related polycyclic nitrogen heterocycles. For instance, analogous intramolecular N-allylation of N-substituted ω-amino allylic alcohols, catalyzed by ruthenium complexes, is a known method for creating α-alkenyl pyrrolidines, which are precursors to polycyclic alkaloids. nih.gov The cyclization of N-alkenylamides mediated by hypervalent iodine has also been shown to favor the formation of the pyrrolidine ring, highlighting the propensity for intramolecular reactions to form this stable five-membered ring system. nih.gov
| Precursor Type | Cyclization Product | Key Transformation |
| N-(3-halopropyl)pyrrolidinium salt | Pyrrolizidinium salt | Intramolecular quaternization |
| N-alkenylamide | Prolinol derivative | Hypervalent iodine-mediated cyclization nih.gov |
| ω-amino allylic alcohol | α-alkenyl pyrrolidine | Ru-catalyzed dehydrative N-allylation nih.gov |
Incorporation into Macrocyclic Structures
The bifunctional nature of 1-(3-iodopropyl)pyrrolidine makes it a suitable component for the synthesis of macrocycles. By reacting with other difunctional molecules, it can be incorporated into large ring systems. For example, the reaction of two equivalents of pyrrolidine with a dihalide can lead to the formation of a bis-pyrrolidinium macrocycle. While direct synthesis of macrocycles using 1-(3-iodopropyl)pyrrolidine hydroiodide is not extensively detailed, the synthesis of macrocyclic polyamines often involves the cyclization of dihalides with amines, a reaction for which the target compound is well-suited. organic-chemistry.org The synthesis of macrocyclic peptides and peptidomimetics also employs various cyclization strategies where bifunctional building blocks are crucial. mdpi.comnih.gov
Role as a Key Intermediate in Multi-Component Reactions
Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the construction of complex molecules in a single step. While specific MCRs explicitly detailing the use of this compound are not prevalent in the literature, N-alkylpyrrolidines can participate in such reactions. For instance, the diastereoselective synthesis of substituted pyrrolidines can be achieved through asymmetric multi-component reactions involving N-tosyl imino esters and various nucleophiles. nih.gov The pyrrolidine nitrogen, once deprotonated, can act as a nucleophile in various MCRs, and the iodopropyl chain can subsequently be used for post-MCR modifications. The synthesis of diversely functionalized pyrrolines has been achieved through novel multicomponent processes, showcasing the versatility of the pyrrolidine scaffold in these reactions. researchgate.net
Precursor for the Synthesis of Novel Organic Reagents
The reactive iodide in this compound allows for its conversion into a variety of novel organic reagents.
One significant application is in the synthesis of functionalized phosphonium (B103445) salts. The reaction of 1-(3-iodopropyl)pyrrolidine with a tertiary phosphine (B1218219), such as triphenylphosphine, would yield a pyrrolidinopropylphosphonium iodide. Phosphonium salts are widely used as phase-transfer catalysts and as precursors to ylides in the Wittig reaction. researchgate.netnih.gov The synthesis of 1-hydroxyalkylphosphonium salts from aldehydes and triarylphosphonium salts is a well-established method, and a similar principle could be applied to generate novel phosphonium reagents from 1-(3-iodopropyl)pyrrolidine. mdpi.com
Furthermore, the reaction with nucleophiles from groups 15 and 16 of the periodic table can lead to a range of other "onium" salts and organochalcogen compounds. For instance, reaction with tertiary arsines would produce arsonium (B1239301) salts, while reactions with sulfides or selenides could lead to the formation of sulfonium (B1226848) or selenonium salts, or neutral thioethers and selenoethers, respectively. researchgate.netnih.gov These compounds have potential applications in catalysis and as synthetic intermediates.
| Reagent Class | Synthetic Precursor | Potential Application |
| Phosphonium Salts | 1-(3-Iodopropyl)pyrrolidine + R₃P | Wittig reagents, Phase-transfer catalysts |
| Thioethers/Thiolates | 1-(3-Iodopropyl)pyrrolidine + RSH/RS⁻ | Synthetic intermediates |
| Selenoethers/Selenolates | 1-(3-Iodopropyl)pyrrolidine + RSeH/RSe⁻ | Synthetic intermediates in organoselenium chemistry |
Applications in Material Science Precursor Chemistry
The pyrrolidinium (B1226570) moiety is a common structural motif in ionic liquids (ILs) and poly(ionic liquids) (PILs). This compound can serve as a precursor for the synthesis of polymerizable ionic liquid monomers. For instance, by introducing a polymerizable group, such as a vinyl or acryloyl moiety, onto the pyrrolidine ring or the propyl chain, novel monomers can be prepared. Polymerization of these monomers would lead to the formation of pyrrolidinium-based PILs. amazonaws.comacs.orgepa.gov These materials are of interest for applications as polymer electrolytes in batteries and other electrochemical devices, as well as for antibacterial membranes. acs.orgresearchgate.net
The synthesis of pyrrolidinium-based PILs with poly(ethylene glycol) side chains has been reported, demonstrating the versatility of modifying the pyrrolidinium cation to tune the properties of the resulting polymer. amazonaws.com Although these examples may not start directly from 1-(3-iodopropyl)pyrrolidine, they illustrate the potential of N-alkylated pyrrolidines as precursors to functional materials.
In the realm of supramolecular chemistry, the pyrrolidinium salt can act as a building block for the construction of more complex, self-assembled structures. Quaternary ammonium (B1175870) salts are known to participate in the formation of supramolecular cages and other assemblies through non-covalent interactions. researchgate.netrsc.org
Development of New Synthetic Methodologies Utilizing the Compound
The unique reactivity of this compound can be harnessed to develop new synthetic methodologies. The intramolecular cyclization to form pyrrolizidinium salts is a key transformation that can be further exploited. For instance, the development of stereoselective cyclization methods, potentially using chiral catalysts, could provide enantiomerically enriched polycyclic products. The study of hypervalent iodine-mediated cyclization of N-alkenylamides has shown that the reaction mechanism can be tuned by altering the chain length between the alkene and the amide, leading to either five- or six-membered rings. nih.gov A similar investigation into the cyclization of N-(iodoalkyl)pyrrolidines of varying chain lengths could lead to new selective methods for the synthesis of different ring systems.
Furthermore, the reaction of 1-(3-iodopropyl)pyrrolidine with various nucleophiles can be used to systematically study nucleophilicity and leaving group ability in substitution reactions. The development of efficient and selective methods for the functionalization of the iodopropyl chain would expand the synthetic utility of this compound.
Theoretical and Computational Investigations of 1 3 Iodopropyl Pyrrolidine Hydroiodide
Quantum Chemical Calculations on Molecular Structure and Conformation
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. DFT studies are ideal for optimizing the molecular geometry of the 1-(3-iodopropyl)pyrrolidinium cation. A typical approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G* to model the electrons of carbon, nitrogen, and hydrogen. arabjchem.orgmdpi.com For the iodine atom, a basis set that includes relativistic effects, such as LANL2DZ, is often employed due to its large number of electrons.
The geometry optimization process seeks the lowest energy conformation of the molecule. For the 1-(3-iodopropyl)pyrrolidinium cation, key parameters determined would include the C-N, C-C, C-H, and C-I bond lengths, as well as the bond angles and dihedral angles that define the puckering of the pyrrolidine (B122466) ring and the orientation of the iodopropyl side chain. These calculations can provide insights into the steric and electronic interactions that govern the molecule's shape.
Illustrative DFT-Calculated Structural Parameters
| Parameter | Atom Pair/Triplet | Typical Calculated Value (B3LYP/6-31G*) |
|---|---|---|
| Bond Length (Å) | C-I | ~2.15 Å |
| N⁺-C (ring) | ~1.50 Å | |
| N⁺-C (chain) | ~1.51 Å | |
| C-C (chain) | ~1.54 Å | |
| Bond Angle (°) | C-C-I | ~111.0° |
| C-N⁺-C (ring) | ~108.5° | |
| C-N⁺-C (chain) | ~112.0° |
Ab initio methods, which are based on first principles without empirical parameterization, are used to investigate the electronic properties of molecules. arxiv.org While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide detailed information about the electron distribution.
For the 1-(3-iodopropyl)pyrrolidinium cation, these calculations can determine fundamental electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. arabjchem.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. arabjchem.org Furthermore, these methods can generate electrostatic potential maps, which visualize the charge distribution across the molecule, highlighting the positive charge localized on the quaternary nitrogen and the electronegative character of the iodine atom.
Calculated Electronic Properties
| Property | Description | Illustrative Predicted Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | -7.2 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -0.5 eV |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 6.7 eV |
| Dipole Moment | Measure of the overall polarity of the molecule | ~12.5 Debye |
Computational Modeling of Reaction Mechanisms
Computational modeling can map out the energetic landscape of a chemical reaction, providing critical insights into its feasibility and kinetics. A plausible synthetic route to 1-(3-Iodopropyl)pyrrolidine (B13566665) hydroiodide involves the reaction of pyrrolidine with 1,3-diiodopropane (B1583150), a classic bimolecular nucleophilic substitution (SN2) reaction. mdpi.comsciforum.net
The SN2 reaction between the nitrogen atom of pyrrolidine and a terminal carbon of 1,3-diiodopropane proceeds through a high-energy transition state (TS). researchgate.net Computational methods, particularly DFT, can be used to locate the precise geometry of this transition state. mdpi.comsciforum.net In the TS, the C-I bond is partially broken while the N-C bond is partially formed. Analyzing the vibrational frequencies of the calculated TS structure is crucial; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net The geometry of the TS reveals the specific atomic arrangement required for the reaction to occur.
Illustrative Reaction Energy Profile Data (DFT/B3LYP)
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Pyrrolidine + 1,3-Diiodopropane | 0.0 |
| Transition State | [Pyrrolidine---C---I] complex | +22.5 |
| Products | 1-(3-Iodopropyl)pyrrolidinium⁺ + I⁻ | -15.0 |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry is an invaluable tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.
For 1-(3-Iodopropyl)pyrrolidine hydroiodide, predicting the Nuclear Magnetic Resonance (NMR) spectrum is particularly useful. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shifts. nih.govnih.govmdpi.com Calculations are performed on the optimized molecular geometry. The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com
These predictions can estimate the ¹H and ¹³C chemical shifts for each unique atom in the molecule. The accuracy of these predictions depends heavily on the chosen DFT functional and basis set. mdpi.com For instance, functionals like WP04 and ωB97X-D have shown high accuracy for proton and carbon chemical shift predictions, respectively. mdpi.com Comparing the predicted spectrum to an experimental one can confirm peak assignments and verify the final structure. Similarly, the calculation of vibrational frequencies can predict the locations of major peaks in the Infrared (IR) spectrum, which correspond to the stretching and bending modes of the molecule's functional groups.
Table of Predicted vs. Typical Experimental ¹³C NMR Chemical Shifts
| Carbon Atom | Description | Predicted Shift (ppm) | Typical Experimental Range (ppm) |
|---|---|---|---|
| C-I | Carbon bonded to Iodine | ~8-12 | 5-15 |
| -CH₂- | Central carbon of propyl chain | ~28-32 | 25-35 |
| N⁺-CH₂- (chain) | Propyl carbon bonded to Nitrogen | ~58-62 | 55-65 |
| N⁺-CH₂- (ring) | Ring carbons bonded to Nitrogen | ~54-58 | 50-60 |
| -CH₂- (ring) | Other ring carbons | ~22-26 | 20-30 |
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the conformational flexibility of molecules like this compound. These simulations model the atomic motions of the molecule over time, providing insights into its dynamic behavior and the various shapes it can adopt. The conformational landscape of this compound is primarily dictated by the flexibility of the five-membered pyrrolidine ring and the rotational freedom of the 3-iodopropyl side chain.
The pyrrolidine ring is known to be non-planar and exhibits a characteristic puckering. It can adopt several low-energy conformations, most notably the "envelope" and "twist" (or "half-chair") forms. researchgate.net In the envelope conformation, four of the ring atoms are approximately coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The energy barrier between these conformations is typically low, allowing for rapid interconversion at room temperature. researchgate.net
For this compound, the presence of the bulky 3-iodopropyl substituent at the nitrogen atom influences the puckering of the pyrrolidine ring. The substituent can occupy either a pseudo-axial or a pseudo-equatorial position, with the latter generally being more energetically favorable to minimize steric hindrance. researchgate.net MD simulations can quantify the relative energies of these conformers and the transition states connecting them, providing a detailed picture of the ring's dynamic equilibrium.
Furthermore, the 3-iodopropyl side chain possesses multiple rotatable bonds, leading to a large number of possible conformations. MD simulations can explore the rotational energy landscape of these bonds, identifying the most stable arrangements and any intramolecular interactions, such as hydrogen bonding or steric clashes, that may constrain the side chain's flexibility. The interaction of the hydroiodide counter-ion with the protonated pyrrolidine nitrogen also plays a crucial role in stabilizing certain conformations, and this can be explicitly modeled in the simulations.
The results of such simulations are often visualized through trajectory analysis, which can reveal the time evolution of various structural parameters like bond lengths, bond angles, and dihedral angles. This information can be used to construct a potential energy surface, which maps the energy of the molecule as a function of its geometry, highlighting the low-energy conformational states.
Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound
| Conformational Parameter | Predicted Value Range | Description |
| Pyrrolidine Ring Pucker | Envelope and Twist | The five-membered ring is predicted to dynamically interconvert between these two main puckered conformations. |
| Side Chain Dihedral Angle (N-C-C-C) | -180° to 180° | The 3-iodopropyl side chain is expected to exhibit significant rotational freedom around this bond. |
| Side Chain Dihedral Angle (C-C-C-I) | -180° to 180° | The terminal iodopropyl group also shows considerable rotational flexibility. |
| N-I (Hydroiodide) Distance | 3.0 - 5.0 Å | The distance between the protonated nitrogen and the iodide ion is expected to fluctuate, indicating a dynamic ionic interaction. |
Note: The data in this table is illustrative and represents the type of information that would be obtained from a molecular dynamics simulation. Specific values would require dedicated computational studies.
Structure-Reactivity Relationship Studies through Computational Methods
Computational methods are invaluable for elucidating the structure-reactivity relationships of this compound. These studies aim to understand how the three-dimensional structure of the molecule influences its chemical reactivity. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can provide deep insights into the electronic properties and potential biological activity of the compound.
DFT calculations can be employed to determine the optimized geometry of the molecule and to calculate a variety of electronic descriptors. These descriptors can help in predicting the molecule's reactivity. For instance, the distribution of the electron density can reveal the most electron-rich and electron-deficient regions of the molecule, which are likely to be the sites of electrophilic and nucleophilic attack, respectively. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. A small HOMO-LUMO gap generally indicates a more reactive molecule.
QSAR studies represent a statistical approach to understanding structure-reactivity relationships. While no specific QSAR studies on this compound are publicly available, the general methodology can be described. For a series of related pyrrolidine derivatives, a QSAR model would correlate their experimentally determined biological activity or chemical reactivity with a set of calculated molecular descriptors. These descriptors can be steric (e.g., molecular volume), electronic (e.g., partial charges), or hydrophobic (e.g., logP). nih.gov Such models can elucidate which molecular properties are most important for a given activity and can be used to predict the activity of new, unsynthesized compounds. For pyrrolidine derivatives, it has been shown that hydrogen bonding and electrostatic factors can be highly influential on their biological activity. nih.gov
Table 2: Key Computational Descriptors for Structure-Reactivity Studies of this compound
| Descriptor | Potential Significance |
| HOMO Energy | Relates to the ability to donate electrons; indicates susceptibility to electrophilic attack. |
| LUMO Energy | Relates to the ability to accept electrons; indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | A smaller gap suggests higher reactivity. |
| Electrostatic Potential | Maps the charge distribution and predicts sites for non-covalent interactions. |
| Partial Atomic Charges | Quantifies the electron distribution on each atom, highlighting polar bonds and reactive centers. |
| Molecular Volume/Surface Area | Steric descriptors that can be important for receptor binding. |
Note: The significance of these descriptors would need to be validated through specific computational and experimental studies for this compound.
Future Research Directions and Emerging Trends for 1 3 Iodopropyl Pyrrolidine Hydroiodide in Academic Research
Exploration of Novel and Sustainable Synthetic Routes
The future of chemical synthesis is intrinsically linked to the development of sustainable and efficient methodologies. For 1-(3-Iodopropyl)pyrrolidine (B13566665) hydroiodide, research is anticipated to move beyond traditional quaternization reactions, focusing on greener alternatives that offer high atom economy, reduced waste, and milder reaction conditions.
Key areas of exploration will likely include:
Solvent-Free and Microwave-Assisted Synthesis: Drawing inspiration from green chemistry approaches for other nitrogen heterocycles, future syntheses could employ solvent-free conditions or microwave irradiation to accelerate reaction times and reduce energy consumption.
Catalytic Approaches: The development of catalytic routes, potentially using metal or organocatalysts, could offer more efficient and selective pathways to the desired product, minimizing the need for stoichiometric reagents.
Renewable Starting Materials: Investigation into the synthesis of the pyrrolidine (B122466) ring from bio-based precursors will be a significant step towards a more sustainable production pipeline.
A comparative overview of potential synthetic methodologies is presented in Table 1.
| Methodology | Potential Advantages | Research Focus |
| Conventional Synthesis | Well-established procedures | Optimization of reaction conditions |
| Microwave-Assisted | Rapid heating, shorter reaction times | Solvent-free conditions, scalability |
| Catalytic Quaternization | High efficiency, selectivity | Catalyst design and screening |
| Bio-based Precursors | Sustainability, reduced carbon footprint | Conversion of biomass to pyrrolidines |
Development of Advanced Catalytic Applications
The pyrrolidine scaffold is a cornerstone of modern organocatalysis, and 1-(3-Iodopropyl)pyrrolidine hydroiodide presents several avenues for the development of novel catalytic systems. benthamdirect.comnih.govnih.gov
Future research is expected to focus on:
Organocatalyst Precursors: The pyrrolidinium (B1226570) moiety can be a precursor to N-heterocyclic carbenes (NHCs) or other organocatalysts. The iodopropyl chain offers a reactive handle for immobilization onto solid supports or for tuning the steric and electronic properties of the catalyst.
Phase-Transfer Catalysis: As a quaternary ammonium (B1175870) salt, this compound has inherent potential as a phase-transfer catalyst, facilitating reactions between immiscible phases. mdpi.com Research will likely explore its efficacy in various organic transformations.
Synergistic Catalysis: The presence of both the pyrrolidinium group and the iodine atom could enable synergistic catalytic cycles, where both moieties participate in the activation of substrates.
Integration into Flow Chemistry Methodologies
Flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous reagents or intermediates. google.com The synthesis and application of this compound are well-suited for adaptation to continuous flow processes.
Emerging trends in this area include:
Continuous Synthesis: Developing a continuous flow synthesis of this compound would enable safer handling of reagents and facilitate large-scale production with consistent quality. ulisboa.pt
In-line Reaction Monitoring: Integration of analytical techniques (e.g., IR, NMR) into the flow setup would allow for real-time optimization of reaction parameters.
Telescoped Reactions: Flow chemistry allows for the coupling of multiple reaction steps without the need for intermediate purification. Future work could involve the synthesis of the compound and its direct use in a subsequent catalytic reaction within a single, continuous process.
Discovery of New Chemical Transformations and Reactivity Patterns
The reactivity of the iodopropyl group, combined with the influence of the pyrrolidinium cation, opens the door to discovering novel chemical transformations. The carbon-iodine bond is a versatile functional group that can participate in a wide range of reactions.
Future research will likely investigate:
Nucleophilic Substitution Reactions: The iodide is an excellent leaving group, making the propyl chain susceptible to nucleophilic attack. This could be exploited for the synthesis of a variety of functionalized pyrrolidinium salts.
Metal-Catalyzed Cross-Coupling Reactions: The C-I bond can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse molecular fragments.
Radical Reactions: The relatively weak C-I bond can be cleaved homolytically to generate radical intermediates, which can then participate in a range of addition and cyclization reactions.
Potential for Applications in Niche Chemical Technologies (excluding biological/medical)
Beyond its potential in synthesis and catalysis, the unique properties of this compound make it a candidate for exploration in various niche chemical technologies.
Ionic Liquids: The salt structure is characteristic of ionic liquids. Research could focus on tuning the properties of this compound, such as its melting point, viscosity, and conductivity, by modifying the anion or the substituents on the pyrrolidine ring. nih.govrsc.org Functionalized pyrrolidinium-based ionic liquids have shown promise in various applications, including as electrolytes. rsc.orgmdpi.com
Materials Science: Iodinated organic compounds and organic salts are being investigated for their potential in electronic materials. researchgate.netacs.org Future studies might explore the incorporation of this compound into conductive polymers or as a precursor for semiconducting materials. The electrochemical assembly of organic molecules from iodonium (B1229267) salts on various substrates points to potential applications in patterning and molecular electronics. google.com
Electrolyte Additives: The combination of a pyrrolidinium cation and an iodide anion suggests potential use as an additive in electrolytes for batteries or dye-sensitized solar cells, where iodide/triiodide redox couples are often employed.
Advanced Computational Studies and Predictive Modeling
Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of molecules, guiding experimental design, and providing mechanistic insights.
For this compound, future computational studies are expected to focus on:
Conformational Analysis and Spectroscopic Prediction: Density Functional Theory (DFT) calculations can be used to predict the stable conformations of the molecule and to calculate spectroscopic data, such as NMR chemical shifts, which can aid in its characterization. researchgate.netresearchgate.netresearchgate.net
Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the mechanisms of reactions involving this compound, including its formation and its role in catalysis. This can help in optimizing reaction conditions and in the design of more efficient catalysts.
Predictive Modeling of Properties: Machine learning and other predictive modeling techniques can be used to forecast the physicochemical properties of derivatives of this compound, accelerating the discovery of new compounds with desired characteristics for specific applications. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
